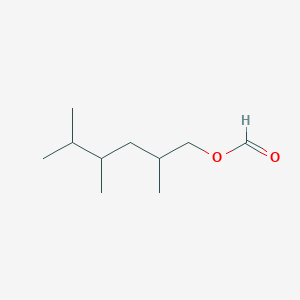

1-Hexanol, trimethyl-, formate

Description

Contextualization within Ester Chemistry and Branched Alcohols

Esters are organic compounds characterized by the structure R-COO-R', where R and R' are organic groups. They are typically synthesized through the esterification of a carboxylic acid with an alcohol. mdpi.com The properties of an ester are significantly influenced by the nature of its constituent acid and alcohol. While esters derived from straight-chain alcohols are well-documented, those from branched alcohols, such as trimethyl-substituted hexanols, introduce steric hindrance and unique molecular geometries that can alter their physical and chemical characteristics. cambridge.org

The parent alcohol for the compound of interest is 3,5,5-trimethyl-1-hexanol, a branched-chain primary alcohol. nist.gov The presence of methyl groups along the hexanol chain introduces branching, which can affect properties such as boiling point, viscosity, and solubility. cambridge.org When this alcohol reacts with formic acid, the simplest carboxylic acid, it forms the corresponding formate (B1220265) ester, 1-Hexanol, trimethyl-, formate. The investigation of such esters contributes to a deeper understanding of structure-property relationships within ester chemistry.

Significance of Investigating Novel Hexanol Formate Derivatives

The exploration of novel hexanol formate derivatives, including trimethyl-substituted variants, is significant for several reasons. Branched-chain esters are known to be important components in the flavor and fragrance industry, often contributing unique scent profiles. thegoodscentscompany.comoecd.org The specific arrangement of alkyl groups can fine-tune the organoleptic properties of a molecule. sigmaaldrich.com

Furthermore, the physical properties of branched esters, such as their viscosity and thermal stability, make them candidates for specialized industrial applications, including lubricants and plasticizers. The study of how branching affects these properties can lead to the design of new materials with enhanced performance characteristics. Research into the synthesis and characterization of these compounds also drives the development of new catalytic methods and synthetic strategies in organic chemistry. researchgate.netnih.gov

Scope and Research Objectives for this compound

Given the limited specific research on this compound, the primary research objectives for this compound can be outlined as follows:

Synthesis and Characterization: A fundamental objective is the development and optimization of synthetic routes to produce high-purity this compound. This includes the investigation of various esterification methods and catalysts. Subsequent characterization using modern analytical techniques such as NMR, IR spectroscopy, and mass spectrometry is crucial to confirm its structure and purity. mdpi.com

Physicochemical Property Determination: A thorough investigation of the key physical and chemical properties is necessary. This includes determining its boiling point, density, refractive index, and solubility in various solvents. This data is essential for any potential application.

Exploration of Potential Applications: Research should be directed towards evaluating the potential of this compound in various fields. This could involve sensory panel testing for fragrance applications or performance testing as a specialty solvent or lubricant.

The pursuit of these objectives will contribute to the broader body of knowledge on ester chemistry and may uncover novel applications for this specific compound.

Data Tables

Table 1: Physicochemical Properties of 3,5,5-Trimethyl-1-hexanol (Parent Alcohol)

| Property | Value | Source(s) |

| CAS Number | 3452-97-9 | nist.gov |

| Molecular Formula | C₉H₂₀O | nist.govsigmaaldrich.com |

| Molecular Weight | 144.25 g/mol | sigmaaldrich.com |

| Appearance | Colorless liquid | nih.gov |

| Boiling Point | 193-194 °C | cambridge.org |

| Density | 0.824 g/mL at 25 °C | cambridge.org |

| Refractive Index | 1.432 at 20 °C | cambridge.org |

| Flash Point | 81.11 °C | |

| Water Solubility | 450.1 mg/L at 20 °C | cambridge.org |

Table 2: Identifiers and Predicted Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67355-38-8 | |

| Molecular Formula | C₁₀H₂₀O₂ | sigmaaldrich.com |

| Molecular Weight | 172.26 g/mol | sigmaaldrich.com |

| Synonyms | 3,5,5-trimethylhexyl formate | |

| Predicted XLogP3-AA | 3.7 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54140-17-9 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,4,5-trimethylhexyl formate |

InChI |

InChI=1S/C10H20O2/c1-8(2)10(4)5-9(3)6-12-7-11/h7-10H,5-6H2,1-4H3 |

InChI Key |

MXGQOAGPWCOKJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)CC(C)COC=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hexanol, Trimethyl , Formate

Classical Esterification Routes

The traditional synthesis of 1-Hexanol, trimethyl-, formate (B1220265) relies on well-established esterification reactions. These methods are characterized by their straightforwardness and the use of readily available reagents.

Fischer Esterification Modifications

The Fischer-Speier esterification remains a cornerstone of ester synthesis. In the context of 1-Hexanol, trimethyl-, formate, this involves the acid-catalyzed reaction of 3,5,5-trimethyl-1-hexanol with formic acid.

The direct esterification of an alcohol with a carboxylic acid is an equilibrium process. To drive the reaction towards the formation of the ester, water, a byproduct, must be removed. Common strategies include using a Dean-Stark apparatus to azeotropically remove water with a suitable solvent like benzene (B151609) or toluene.

While specific literature detailing the Fischer esterification for 3,5,5-trimethylhexyl formate is not abundant, the general principles are well-documented for similar alcohols. google.com For instance, the synthesis of other esters from 3,5,5-trimethyl-1-hexanol with various aliphatic carboxylic acids has been reported, employing reflux conditions in the presence of an acid catalyst such as p-toluenesulfonic acid. google.com

A representative, though extrapolated, protocol would involve refluxing a mixture of 3,5,5-trimethyl-1-hexanol and an excess of formic acid with a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction progress would be monitored by the amount of water collected.

Acid Anhydride (B1165640) and Acyl Chloride Methods

To circumvent the equilibrium limitations of Fischer esterification, more reactive formylating agents can be employed. These include formic anhydride and formyl chloride. However, both of these reagents present stability challenges. Formic anhydride is commercially unavailable and must be prepared in situ, often from formic acid and another anhydride like acetic anhydride. Formyl chloride is unstable above -60 °C.

A more practical alternative is the use of mixed anhydrides or other activated forms of formic acid. One common laboratory method for formylation is the use of a mixture of formic acid and acetic anhydride. This mixture generates formyl acetate, a potent formylating agent.

Another effective method involves the use of acyl chlorides. While formyl chloride is unstable, a stable alternative is formyl fluoride, which can be used for formylations. The reaction of 3,5,5-trimethyl-1-hexanol with such a reagent in the presence of a base (like pyridine) to neutralize the generated acid (e.g., hydrogen fluoride) would yield the desired formate ester.

Advanced and Green Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in chemical research. This has led to the emergence of advanced catalytic systems and the use of alternative energy sources for ester synthesis.

Catalytic Esterification (e.g., Enzyme Catalysis, Heterogeneous Catalysis)

Enzyme Catalysis: Lipases are a class of enzymes that can catalyze esterification reactions with high selectivity and under mild conditions, making them an attractive green alternative to traditional chemical catalysts. chemrxiv.org The use of immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), is particularly advantageous as it allows for easy separation and reuse of the catalyst.

Studies on the enzymatic synthesis of various esters, including formate esters, have demonstrated the viability of this approach. nih.gov For example, the lipase-catalyzed synthesis of phenethyl formate has been optimized, achieving high conversion yields. nih.gov While a specific study on the enzymatic synthesis of 3,5,5-trimethylhexyl formate is not prominent, the successful lipase-catalyzed synthesis of other esters from 3,5,5-trimethyl-1-hexanol, such as di-3,5,5-trimethylhexyl sebacate, has been reported. researchgate.net This suggests that a similar enzymatic approach for its formylation would be feasible. The reaction would typically be carried out in a solvent-free medium or in an organic solvent, with the enzyme and substrates being stirred at a controlled temperature.

Heterogeneous Catalysis: The use of solid acid catalysts offers advantages in terms of ease of separation and recyclability compared to homogeneous catalysts like sulfuric acid. Various materials, such as zeolites, ion-exchange resins, and metal oxides, can function as heterogeneous catalysts for esterification. These catalysts can be packed into a column through which the reactants are passed, or used in a batch reactor. The development of efficient heterogeneous catalysts for the esterification of bulky alcohols like 3,5,5-trimethyl-1-hexanol is an active area of research.

Solvent-Free and Microwave-Assisted Syntheses

Solvent-Free Synthesis: Eliminating the use of organic solvents is a key principle of green chemistry. Solvent-free esterification reactions can be performed by simply heating the alcohol and carboxylic acid with a catalyst. This approach is particularly suitable for liquid reactants. The synthesis of formate esters from various alcohols under solvent-free conditions has been demonstrated to be efficient. bwise.kr

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. scielo.org.mx Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. ijsdr.org The efficient preparation of formate esters from alcohols under microwave irradiation, often in the absence of a solvent, has been reported. bwise.krkoreascience.kr For the synthesis of 3,5,5-trimethylhexyl formate, a mixture of 3,5,5-trimethyl-1-hexanol and a formylating agent (e.g., formic acid or a solid formate salt) could be subjected to microwave irradiation for a short period to achieve a high conversion to the desired ester.

Chemo- and Regioselective Formylation Strategies

Advanced formylation techniques that offer high chemo- and regioselectivity are continuously being developed, although their application to a relatively simple primary alcohol like 3,5,5-trimethyl-1-hexanol might be more of academic interest than a practical necessity.

One such strategy is the organo-photoredox catalyzed hydroformylation of olefins. acs.orgconsensus.app This method uses a photocatalyst and a formylating reagent to introduce a formyl group across a double bond. While this is a powerful tool, it is more applicable to the synthesis of aldehydes from alkenes rather than esters from alcohols.

Another area of interest is metal-free C-H formylation . rsc.orgnih.gov These methods allow for the direct introduction of a formyl group at a C-H bond, offering novel synthetic pathways. However, for the synthesis of this compound, the direct esterification of the parent alcohol is a more straightforward approach.

The development of new formylating reagents is also a key aspect of modern synthesis. For example, diethoxyacetic acid has been used as a formylation reagent in organo-photoredox catalyzed reactions. acs.orgconsensus.appTrimethyl orthoformate is another versatile reagent that can be used for the formation of methyl ethers and acetals, and in some cases, can act as a precursor in formylation reactions. wikipedia.org

Isomer-Specific Synthesis Considerations

The controlled synthesis of a single stereoisomer of 2,4,5-trimethylhexyl formate from achiral starting materials is a significant challenge in organic synthesis. Success hinges on the strategic application of asymmetric synthesis techniques to create the chiral precursor alcohol, 2,4,5-trimethyl-1-hexanol, with a defined stereochemistry. The subsequent formylation to the ester typically proceeds with retention of this stereochemistry.

Strategies for Stereochemical Control

The creation of specific stereoisomers of 2,4,5-trimethyl-1-hexanol relies on several established strategies in asymmetric synthesis. These methods aim to influence the formation of chiral centers to favor one stereoisomer over others.

Key strategies include:

Substrate-Controlled Synthesis : This approach utilizes a starting material that is already chiral and contains one or more of the required stereocenters. The existing chirality in the substrate directs the stereochemical outcome of subsequent reactions. For instance, a chiral building block from the "chiral pool" of naturally occurring compounds could be used as a starting point.

Reagent-Controlled Synthesis : This strategy employs a chiral reagent or catalyst to induce stereoselectivity. A prominent example is asymmetric hydrogenation or hydroboration of an unsaturated precursor using a chiral catalyst, such as one based on rhodium or iridium, to create one or more stereocenters with high enantiomeric excess. acs.orgrsc.org Asymmetric catalysis using two chiral catalysts in combination can also be a powerful tool. rsc.org

Auxiliary-Controlled Synthesis : A chiral auxiliary is a chiral molecule that is temporarily attached to the achiral substrate. It directs the stereoselective formation of the desired chiral center. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product. This method is widely used in reactions like asymmetric alkylations.

The formylation of the chiral alcohol to produce this compound can be achieved using various reagents, such as formic acid with an acid catalyst or via transesterification. researchgate.netresearchgate.net This esterification step generally does not affect the existing stereocenters of the alcohol. nih.gov However, reaction conditions must be chosen carefully to avoid isomerization. nih.gov For instance, while acetylation with acetic acid often shows no isomerization, using a stronger acid like trifluoroacetic acid could lead to partial isomerization. nih.gov

Table 1: Overview of Stereochemical Control Strategies This table is illustrative and based on general principles of asymmetric synthesis.

| Strategy | Description | Example Application for 2,4,5-trimethyl-1-hexanol Synthesis | Key Consideration |

|---|---|---|---|

| Substrate Control | A chiral starting material dictates the stereochemistry of newly formed chiral centers. | Synthesis starting from a chiral citronellal (B1669106) derivative. | Availability of suitable chiral starting materials. |

| Reagent Control | A chiral reagent or catalyst induces asymmetry in the product. | Asymmetric hydrogenation of a corresponding unsaturated alcohol precursor using a chiral catalyst (e.g., Rh-BINAP). | Catalyst efficiency, cost, and turnover number. |

| Auxiliary Control | A chiral auxiliary is temporarily attached to guide a stereoselective reaction. | Alkylation of an enolate derived from a precursor ketone attached to a chiral Evans auxiliary. | Efficient attachment and cleavage of the auxiliary without racemization. |

Separation and Purification of Isomers of this compound

When a synthetic route produces a mixture of stereoisomers (a racemic or diastereomeric mixture), separation and purification are necessary to isolate the desired isomer.

Chromatographic Separation: Modern chromatographic techniques are powerful tools for separating isomers.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. researchgate.net Derivatization of the alcohol to its formate ester can enhance volatility and improve separation in GC analysis. nih.gov Porous organic cages have also been explored as novel stationary phases for gas chromatography capable of separating racemic mixtures. adamkewley.com

Supercritical Fluid Fractionation (SFF) : This technique can be investigated for separating isomers, especially when conventional distillation is not feasible due to close boiling points. sun.ac.za

Resolution via Diastereomers: A classical and effective method for separating enantiomers is to convert them into a mixture of diastereomers, which have different physical properties (e.g., solubility, boiling point) and can be separated by conventional techniques like crystallization or standard chromatography. acs.org

The process for resolving a racemic mixture of 2,4,5-trimethyl-1-hexanol would involve:

Reaction with a Chiral Resolving Agent : The racemic alcohol is reacted with a single enantiomer of a chiral acid (e.g., tartaric acid, mandelic acid) to form a mixture of two diastereomeric esters. acs.org

Separation of Diastereomers : The diastereomeric esters are separated based on their different physical properties, typically by fractional crystallization or column chromatography.

Hydrolysis : The separated diastereomeric esters are then hydrolyzed to yield the enantiomerically pure alcohols and recover the chiral resolving agent.

The efficiency of such a separation can be quantified and is a critical aspect of the process.

Table 2: Illustrative Data for Chiral Separation This table presents hypothetical data based on typical results reported for the separation of chiral alcohols and their esters to illustrate the principles.

| Compound | Method | Chiral Stationary Phase / Resolving Agent | Separation Factor (α) | Reference Principle |

|---|---|---|---|---|

| Racemic 2,4,5-trimethyl-1-hexanol | Chiral GC | CP Chirasil-DEX CB | 1.05 | Acylation can enhance the separation factor. nih.gov |

| Racemic 1-Hexanol, 2,4,5-trimethyl-, formate | Chiral GC | CP Chirasil-DEX CB | 1.85 | Esterification often improves chiral recognition and separation. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Hexanol, Trimethyl , Formate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For 3,5,5-trimethylhexyl formate (B1220265), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of its proton (¹H) and carbon (¹³C) signals, offering a detailed picture of its molecular framework.

High-Resolution 1D (¹H, ¹³C) NMR for Detailed Structural Assignment

High-resolution 1D NMR spectroscopy is the initial step in the structural analysis of 3,5,5-trimethylhexyl formate.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different hydrogen environments in the molecule. The most downfield signal would be the formate proton (H-7), appearing as a singlet. The methylene (B1212753) protons adjacent to the ester oxygen (H-1) would be shifted downfield due to the oxygen's electron-withdrawing effect. The remaining protons on the alkyl chain would appear at higher fields, with their multiplicities determined by the number of adjacent protons. The nine protons of the tert-butyl group (H-6') are expected to appear as a sharp singlet, being chemically equivalent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the formate group (C-7) would be the most downfield signal. The carbon atom bonded to the ester oxygen (C-1) would also be significantly downfield. The carbon atoms of the alkyl chain would resonate at higher fields, with the quaternary carbon of the tert-butyl group (C-5) and the carbons of the three methyl groups attached to it (C-6') showing characteristic chemical shifts.

A detailed, hypothetical assignment of the ¹H and ¹³C NMR signals for 3,5,5-trimethylhexyl formate is presented in the data tables below, based on established chemical shift values for similar structural motifs.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 3,5,5-Trimethylhexyl Formate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-7 | ~8.05 | s | 1H |

| H-1 | ~4.10 | t | 2H |

| H-2 | ~1.60 | m | 2H |

| H-3 | ~1.75 | m | 1H |

| H-4 | ~1.25 | m | 2H |

| H-3' | ~0.95 | d | 3H |

| H-6' | ~0.90 | s | 9H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 3,5,5-Trimethylhexyl Formate

| Carbon | Predicted Chemical Shift (ppm) |

| C-7 | ~161.0 |

| C-1 | ~63.0 |

| C-2 | ~38.0 |

| C-3 | ~29.0 |

| C-4 | ~51.0 |

| C-5 | ~31.0 |

| C-3' | ~22.0 |

| C-6' | ~30.0 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To unambiguously assign the NMR signals and determine the connectivity of the atoms, a suite of 2D NMR experiments is essential. columbia.eduprinceton.eduyoutube.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through two or three bonds. libretexts.org For instance, correlations would be observed between H-1 and H-2, H-2 and H-3, H-3 and H-4, and between H-3 and the H-3' methyl protons. This helps to trace the carbon backbone of the hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the ¹H signal at ~4.10 ppm to the ¹³C signal at ~63.0 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for identifying the connectivity between different parts of the molecule. Key correlations would include the formate proton (H-7) to the carbonyl carbon (C-7) and the methylene carbon (C-1), confirming the ester linkage. Correlations from the methyl protons (H-3' and H-6') to adjacent carbons would solidify the assignment of the branched alkyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is vital for conformational analysis. researchgate.net For instance, through-space interactions between the formate proton (H-7) and the methylene protons at C-1 would be expected.

Dynamic NMR Studies for Conformational Exchange Phenomena

Formate esters are known to exist as an equilibrium of E and Z conformers due to restricted rotation around the C-O bond. acs.orgacs.orgcdnsciencepub.com Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can provide valuable information about this conformational exchange. At room temperature, the exchange between the E and Z conformers is typically fast on the NMR timescale, resulting in a single set of averaged signals. As the temperature is lowered, the rate of exchange slows down, and it may be possible to observe separate signals for the two conformers, allowing for the determination of their relative populations and the energy barrier to rotation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry would be employed to determine the precise mass of the molecular ion of 3,5,5-trimethylhexyl formate. tum.de This accurate mass measurement allows for the unambiguous determination of its elemental formula, C₁₀H₂₀O₂, distinguishing it from other compounds with the same nominal mass. For example, predicted collision cross-section (CCS) values can be calculated for different adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For protonated 3,5,5-trimethylhexyl formate, several key fragmentation pathways are anticipated based on the known behavior of formate esters. cdnsciencepub.comcoventry.ac.ukresearchgate.net

A common fragmentation pathway for esters is the loss of the alkyl group as a carbocation, leading to the formation of a protonated formic acid ion. Another significant fragmentation would be the loss of formic acid as a neutral molecule, resulting in an ion corresponding to the 3,5,5-trimethylhexene cation. Further fragmentation of the alkyl chain would also be expected, providing additional structural information. For instance, the cleavage of the C-C bond between C-4 and C-5 would be a likely event due to the stability of the resulting tert-butyl cation.

Interactive Data Table: Predicted Key Mass Fragments for 3,5,5-Trimethylhexyl Formate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 173.1536 | [M+H]⁺ |

| 127.1481 | [M - HCOOH + H]⁺ (C₉H₁₉⁺) |

| 57.0704 | [C₄H₉]⁺ (tert-butyl cation) |

| 47.0128 | [CH₃O₂]⁺ (Protonated formic acid) |

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique for the separation and characterization of isomeric ions in the gas phase. polyu.edu.hk This method adds a dimension of separation to traditional mass spectrometry by distinguishing ions based on their size, shape, and charge, rather than just their mass-to-charge ratio. polyu.edu.hkunc.edu The fundamental principle of IM-MS involves measuring the time it takes for an ion to traverse a drift tube filled with a neutral buffer gas under the influence of a weak electric field. Ions with a more compact structure will experience fewer collisions with the buffer gas and thus travel faster than more extended isomers, which have a larger rotationally averaged collision cross-section (CCS). polyu.edu.hknih.gov

The differentiation of isomers is a significant challenge in many areas of chemical analysis, as isomers often exhibit similar fragmentation patterns in tandem mass spectrometry (MS/MS). unc.edu IM-MS provides a solution to this by separating isomeric species prior to mass analysis, enabling their individual characterization. nih.gov This technique has been successfully applied to distinguish between various types of isomers, including constitutional isomers, stereoisomers, and even conformers. polyu.edu.hk For instance, IM-MS has proven invaluable in the structural characterization of complex biological molecules like carbohydrates and lipids, where numerous isomers with subtle structural differences exist. unc.edunsf.gov

In the context of 1-Hexanol, trimethyl-, formate, several constitutional isomers exist depending on the positions of the three methyl groups on the hexanol backbone. These isomers are expected to have distinct three-dimensional structures and, consequently, different CCS values. By employing IM-MS, it would be theoretically possible to separate and identify these isomers in a mixture.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 173.15361 | 142.5 |

| [M+Na]⁺ | 195.13555 | 147.8 |

| [M-H]⁻ | 171.13905 | 142.4 |

| [M+NH₄]⁺ | 190.18015 | 162.9 |

| [M+K]⁺ | 211.10949 | 148.2 |

| [M+H-H₂O]⁺ | 155.14359 | 137.6 |

| [M+HCOO]⁻ | 217.14453 | 162.7 |

| [M+CH₃COO]⁻ | 231.16018 | 184.9 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of 2,4,5-trimethylhexyl formate. Data sourced from PubChemLite. uni.lu

The integration of IM-MS with liquid chromatography (LC) can further enhance the separation of complex isomeric mixtures, providing an additional dimension of separation and improving the confidence in compound identification. nsf.govacs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. researchgate.net These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural vibrational modes. masterorganicchemistry.com

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra of this compound would be expected to exhibit characteristic bands corresponding to its constituent functional groups: the formate ester and the trimethyl-substituted hexyl chain.

Formate Ester Group: The most prominent vibrational modes of a formate ester are associated with the carbonyl (C=O) and C-O stretching vibrations.

C=O Stretching: The C=O stretching vibration in saturated aliphatic formates typically appears as a strong absorption in the IR spectrum in the range of 1725-1705 cm⁻¹. iitm.ac.in This band is often the strongest in the spectrum. masterorganicchemistry.com

C-O Stretching: Formate esters also show strong C-O stretching bands. For formates, a characteristic band is expected around 1175 cm⁻¹. uhcl.edu

C-H Stretching of the Formyl Group: The C-H bond of the formyl group (O=C-H) gives rise to a characteristic stretching vibration, which is typically observed in the range of 2830-2815 cm⁻¹.

Trimethyl-Hexyl Group: The alkyl portion of the molecule will contribute bands characteristic of alkanes.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the region of 3000-2840 cm⁻¹. masterorganicchemistry.com

C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ and CH₃ groups will appear in the fingerprint region, typically between 1475 cm⁻¹ and 1365 cm⁻¹. uhcl.edu Specifically, a CH₂ bending motion is expected around 1465 cm⁻¹ and a CH₃ bending motion around 1375 cm⁻¹. uhcl.edu

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Formate Ester | C=O Stretch | 1725 - 1705 | Strong |

| Formate Ester | C-O Stretch | ~1175 | Strong |

| Formyl Group | C-H Stretch | 2830 - 2815 | Medium |

| Alkyl Chain | C-H Stretch (sp³) | 3000 - 2840 | Strong |

| Alkyl Chain | CH₂/CH₃ Bend | 1475 - 1365 | Medium |

Table 2: Predicted characteristic group frequencies for this compound. iitm.ac.inuhcl.edu

Theoretical and Computational Chemistry Studies on 1 Hexanol, Trimethyl , Formate

Molecular Dynamics Simulations

Conformational Flexibility and Solvent Interactions

Conformational Isomerism of the Formate (B1220265) Ester Group:

The ester linkage in formate esters has been a subject of theoretical and spectroscopic studies, particularly in smaller molecules like methyl formate. These studies have established the existence of two main planar conformers: a more stable cis (or Z) conformer and a higher-energy trans (or E) conformer. arxiv.orgaanda.org In the cis conformer, the alkyl group (the trimethyl-hexyl chain in this case) is on the same side of the C-O single bond as the carbonyl oxygen. In the trans conformer, it is on the opposite side.

Computational studies on methyl formate have shown that the cis conformer is significantly more stable than the trans conformer. aanda.org This preference is attributed to stabilizing electronic and steric effects. By analogy, it is highly probable that the trimethyl-hexyl formate ester group in 1-Hexanol, trimethyl-, formate predominantly adopts the cis conformation. The energy difference between these conformers is substantial enough that the molecule would overwhelmingly populate the cis state at room temperature.

Flexibility of the Trimethyl-hexyl Tail:

Solvent Interactions:

The interactions of this compound with a solvent are expected to be dictated by its amphiphilic nature. The molecule possesses a polar head (the formate ester group) and a large, nonpolar tail.

Polar Interactions: The carbonyl oxygen of the formate group can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, this would lead to the formation of hydrogen bonds, which would significantly influence the solvation of the polar head.

Nonpolar Interactions: The branched alkyl chain is hydrophobic and would primarily interact with nonpolar solvent molecules or the nonpolar regions of amphiphilic solvents through van der Waals forces. In aqueous solutions, the hydrophobic effect would likely drive the aggregation of the nonpolar tails to minimize their contact with water molecules.

Molecular dynamics simulations of similar ester molecules in various solvents have shown that the solvent environment plays a crucial role in determining the conformational equilibrium and the dynamics of the solute. rsc.orgfrontiersin.org For instance, in a polar solvent, the formate group would be well-solvated, while the alkyl tail might adopt more compact conformations to reduce its exposed surface area. Conversely, in a nonpolar solvent, the molecule would likely adopt more extended conformations, driven by favorable van der Waals interactions along the alkyl chain.

The following interactive data table summarizes the key dihedral angles that would define the conformation of this compound and the types of intermolecular interactions it would form with different solvents.

| Dihedral Angle/Interaction | Description | Expected Behavior |

| O=C-O-C | Defines the cis/trans conformation of the ester group. | Predominantly cis conformation due to higher stability. |

| C-O-C-C | Rotation around the single bond of the ester linkage. | Influences the orientation of the alkyl chain relative to the formate group. |

| C-C-C-C | Rotations within the hexyl backbone. | Determines the overall shape (extended vs. folded) of the alkyl tail. |

| Hydrogen Bonding | Interaction between the carbonyl oxygen and protic solvent molecules. | Strong interactions with solvents like water and alcohols. |

| Van der Waals Forces | Non-specific interactions between the alkyl tail and solvent molecules. | Dominant interaction in nonpolar solvents and for the hydrophobic part of the molecule. |

Chemical Reactivity and Transformation Mechanisms of 1 Hexanol, Trimethyl , Formate

Hydrolysis Kinetics and Mechanism under Varying Conditions

Hydrolysis of 1-Hexanol, trimethyl-, formate (B1220265) involves the cleavage of the ester bond to yield trimethylhexanol (B73689) and formic acid. This process can be catalyzed by acids, bases, or enzymes, with each catalyst imparting a distinct mechanistic pathway and reaction rate.

Acid-Catalyzed Hydrolysis

In acidic aqueous solutions, the hydrolysis of formate esters like 1-Hexanol, trimethyl-, formate is a well-established reaction. mdpi.comepa.gov The rate of this reaction is dependent on the concentration of the hydronium ion (H₃O⁺). epa.gov For sterically hindered esters, two primary mechanisms are considered: the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) and the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) pathways.

The predominant mechanism for most simple esters is the AAC2 mechanism. oup.com This pathway involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (trimethylhexanol) leads to the formation of protonated formic acid, which then deprotonates to give formic acid. mdpi.comepa.govoup.com

However, for esters with tertiary alkyl groups, such as this compound, the AAL1 mechanism can become competitive. mdpi.com This pathway involves the protonation of the ester's carbonyl oxygen, followed by the departure of the relatively stable tertiary carbocation (the trimethylhexyl cation) in a unimolecular rate-determining step. This carbocation is then rapidly captured by water to form the corresponding alcohol. Isotopic labeling studies on the hydrolysis of tert-butyl formate, a close structural analog, have suggested that the reaction proceeds primarily through the AAC2 mechanism, despite the presence of the tertiary alkyl group.

Kinetic studies on tert-butyl formate provide valuable insight into the expected reactivity of this compound. The second-order rate constant for the acid-catalyzed hydrolysis (kA) of tert-butyl formate has been determined, along with the activation energy, which provides a quantitative measure of the reaction's temperature dependence.

Table 1: Kinetic Data for the Hydrolysis of tert-Butyl Formate

| Parameter | Acid-Catalyzed (kA) | Base-Catalyzed (kB) | Neutral (kN) |

| Rate Constant (at 22°C) | (2.7 ± 0.5) x 10⁻³ M⁻¹s⁻¹ | 1.7 ± 0.3 M⁻¹s⁻¹ | (1.0 ± 0.2) x 10⁻⁶ s⁻¹ |

| Activation Energy (kJ/mol) | 59 ± 4 | 88 ± 11 | 78 ± 5 |

Data sourced from studies on tert-butyl formate and presented here as a proxy for the reactivity of this compound.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, or saponification, of this compound is generally an irreversible process that yields the formate salt and trimethylhexanol. science.gov The most common mechanism for this reaction is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. epa.gov This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (trimethylhexoxide) as the leaving group, which subsequently deprotonates a molecule of formic acid to form the formate salt and trimethylhexanol.

The rate of base-catalyzed hydrolysis is significantly affected by steric hindrance at the carbonyl carbon and the alcohol moiety. nih.gov For sterically hindered esters like this compound, the rate of hydrolysis can be considerably slower than for unhindered esters due to the difficulty of the hydroxide ion in accessing the electrophilic carbonyl center. nih.gov The kinetic data for the base-catalyzed hydrolysis of tert-butyl formate (see Table 1) illustrates the rate constant (kB) for this process.

Enzyme-Catalyzed Hydrolysis (Mechanistic Aspects)

Enzymes, particularly lipases and esterases, can catalyze the hydrolysis of formate esters with high specificity and efficiency under mild conditions. st-andrews.ac.uk The catalytic mechanism of most lipases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the enzyme's active site. organic-chemistry.org

The hydrolysis process begins with the formation of an acyl-enzyme intermediate. The serine hydroxyl group in the active site acts as a nucleophile, attacking the carbonyl carbon of the formate ester. This is facilitated by the histidine residue, which acts as a general base. This results in the formation of a tetrahedral intermediate that collapses to release the alcohol (trimethylhexanol) and form an acyl-enzyme complex (formyl-serine). The final step is the deacylation, where a water molecule, activated by the histidine residue, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing formic acid. st-andrews.ac.uk

The efficiency of enzyme-catalyzed hydrolysis of sterically hindered esters is highly dependent on the specific enzyme used. Some lipases exhibit a high degree of tolerance for bulky substrates, while others are strongly inhibited. The shape and size of the enzyme's active site pocket play a crucial role in determining its substrate specificity.

Transesterification Reactions

Transesterification is a process where the alcohol or acid moiety of an ester is exchanged. For this compound, this can involve reaction with another alcohol (alcoholysis) or a carboxylic acid (acidolysis).

Catalytic Transesterification Pathways

Transesterification reactions are typically catalyzed to proceed at a reasonable rate. Various catalysts can be employed, including acids, bases, and enzymes. N-heterocyclic carbenes (NHCs) have emerged as particularly effective organocatalysts for the transesterification of sterically hindered alcohols. organic-chemistry.orgnih.gov

In an NHC-catalyzed transesterification, for example, with methanol, the NHC acts as a nucleophilic catalyst. It attacks the carbonyl carbon of the formate ester, leading to the formation of a highly reactive intermediate. This intermediate then reacts with the incoming alcohol (e.g., methanol) to generate the new ester (methyl formate) and release the original alcohol (trimethylhexanol), regenerating the NHC catalyst. The use of molecular sieves can help to drive the equilibrium towards the products by removing the liberated alcohol.

Lipases are also widely used for the transesterification of esters under mild conditions. science.govresearchgate.net The mechanism is similar to that of enzymatic hydrolysis, but instead of water, an alcohol molecule acts as the nucleophile in the deacylation step, attacking the acyl-enzyme intermediate to produce a new ester. The enantioselectivity of lipases makes them particularly valuable for the kinetic resolution of racemic alcohols via transesterification.

Mechanism of Alcoholysis and Acidolysis

Alcoholysis is the reaction of an ester with an alcohol to produce a new ester and a new alcohol. In the context of this compound, this would involve reacting it with an alcohol (R'-OH) to form a new formate ester (R'-OCHO) and trimethylhexanol. The mechanism, whether acid- or base-catalyzed, generally follows the same principles as hydrolysis, with the alcohol acting as the nucleophile instead of water.

Acidolysis is the reaction of an ester with a carboxylic acid to produce a new ester and a new carboxylic acid. For this compound, reacting it with a carboxylic acid (R'-COOH) would yield a new ester (R'-COOCH(CH₃)₂(CH₂)₃CH₃) and formic acid. The mechanism of acid-catalyzed acidolysis involves the protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by the carboxylic acid. A series of proton transfers and eliminations then leads to the final products. The rates of both alcoholysis and acidolysis are influenced by steric factors and the nature of the catalyst.

Oxidation and Reduction Chemistry

The presence of an ester group and a primary alcohol precursor with significant steric hindrance influences the oxidation and reduction chemistry of this compound.

While this compound itself does not possess a free alcohol moiety for direct oxidation, understanding the oxidation of its parent alcohol, 3,5,5-trimethyl-1-hexanol, is crucial as it represents a potential synthetic precursor and a product of hydrolysis. The primary alcohol group in 3,5,5-trimethyl-1-hexanol can be oxidized to the corresponding aldehyde, 3,5,5-trimethylhexanal, or further to the carboxylic acid, 3,5,5-trimethylhexanoic acid.

The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For the selective oxidation to the aldehyde, milder reagents are preferred to prevent over-oxidation. Common methods for the oxidation of primary alcohols to aldehydes include the use of pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).

For the complete oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are typically employed. Studies on the environmental fate of 3,5,5-trimethyl-1-hexanol have shown that its main degradation product is 3,5,5-trimethylhexanoic acid, indicating that oxidation of the alcohol group is a relevant transformation pathway. oecd.org

It is important to note that direct oxidation of the formate ester under typical conditions is not a primary reaction pathway. The stability of the formate group is generally high towards oxidizing agents that target alcohol functionalities.

Table 1: Oxidation Reactions of 3,5,5-trimethyl-1-hexanol

| Reactant | Oxidizing Agent | Product | Reaction Type |

| 3,5,5-trimethyl-1-hexanol | Pyridinium chlorochromate (PCC) | 3,5,5-trimethylhexanal | Partial Oxidation |

| 3,5,5-trimethyl-1-hexanol | Dess-Martin periodinane (DMP) | 3,5,5-trimethylhexanal | Partial Oxidation |

| 3,5,5-trimethyl-1-hexanol | Potassium permanganate (KMnO₄) | 3,5,5-trimethylhexanoic acid | Complete Oxidation |

| 3,5,5-trimethyl-1-hexanol | Chromic acid (H₂CrO₄) | 3,5,5-trimethylhexanoic acid | Complete Oxidation |

The formate ester linkage in this compound is susceptible to cleavage via reduction. This transformation regenerates the parent alcohol, 3,5,5-trimethyl-1-hexanol, and reduces the formyl group to methanol. A common and powerful reducing agent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comharvard.edu

The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the formate group. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-O bond and releasing the 3,5,5-trimethylhexyloxide anion. Subsequent workup with an aqueous acid protonates the alkoxide to yield 3,5,5-trimethyl-1-hexanol. The other product, formaldehyde, is further reduced by LiAlH₄ to methanol.

Due to the high reactivity of LiAlH₄, the reaction is typically carried out in anhydrous etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. harvard.edu

Another pathway for ester cleavage is hydrolysis, which can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. Both methods result in the formation of 3,5,5-trimethyl-1-hexanol and formic acid or its corresponding salt.

Transesterification is another relevant reaction, where the 3,5,5-trimethylhexyl group can be exchanged with another alcohol in the presence of an acid or base catalyst. google.commasterorganicchemistry.com For instance, reacting this compound with an excess of ethanol (B145695) would lead to the formation of ethyl formate and 3,5,5-trimethyl-1-hexanol. researchgate.net

Table 2: Reduction and Cleavage Reactions of this compound

| Reactant | Reagent/Condition | Products | Reaction Type |

| This compound | 1. LiAlH₄, Et₂O2. H₃O⁺ | 3,5,5-trimethyl-1-hexanol, Methanol | Reduction |

| This compound | H₃O⁺, Δ | 3,5,5-trimethyl-1-hexanol, Formic acid | Acid-catalyzed Hydrolysis |

| This compound | NaOH, H₂O, Δ | 3,5,5-trimethyl-1-hexanol, Sodium formate | Base-catalyzed Hydrolysis (Saponification) |

| This compound | Ethanol, H⁺ or RO⁻ | 3,5,5-trimethyl-1-hexanol, Ethyl formate | Transesterification |

Derivatization for Advanced Chemical Studies

Derivatization of this compound, or more commonly its parent alcohol, is a crucial step for various analytical techniques, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization enhances the volatility and thermal stability of the analyte, and can also improve chromatographic separation and detection sensitivity. jfda-online.com

The primary site for derivatization on the parent alcohol, 3,5,5-trimethyl-1-hexanol, is the hydroxyl group. Common derivatization reactions include:

Silylation: This involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting TMS ether is more volatile and thermally stable. researchgate.net

Acylation: The alcohol can be converted into a more volatile ester by reacting it with an acylating agent such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride. This introduces a stable acyl group and is a common strategy for the analysis of alcohols.

For this compound itself, derivatization might involve transesterification to a different ester with properties more suitable for a specific analytical method. For instance, conversion to a bulkier ester might alter its retention time in GC, aiding in its separation from other components in a complex mixture.

The synthesis of various esters from 3,5,5-trimethyl-1-hexanol, as described in patent literature, can also be considered a form of derivatization to study and utilize the properties of the trimethylhexyl moiety in different chemical contexts. google.com These derivatives are often explored for their applications in fragrances and as plasticizers. guidechem.commusechem.com

Table 3: Common Derivatization Reactions for 3,5,5-trimethyl-1-hexanol

| Analyte | Derivatizing Reagent | Derivative Type | Purpose |

| 3,5,5-trimethyl-1-hexanol | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increase volatility for GC-MS |

| 3,5,5-trimethyl-1-hexanol | Acetic anhydride | Acetate ester | Improve chromatographic properties |

| 3,5,5-trimethyl-1-hexanol | Trifluoroacetic anhydride (TFAA) | Trifluoroacetate ester | Enhance detectability (ECD) |

Environmental Transformation Pathways of 1 Hexanol, Trimethyl , Formate

Biodegradation Chemistry

Biodegradation is a critical environmental process wherein microorganisms break down organic compounds. For 1-Hexanol, trimethyl-, formate (B1220265), this process is expected to be the primary degradation pathway in soil and aquatic environments rich in microbial life.

While specific studies detailing the microbial metabolism of 1-Hexanol, trimethyl-, formate are scarce, a plausible degradation pathway can be constructed based on established biochemical principles for ester and alkane metabolism. nih.govunl.pt The degradation is likely initiated by an enzymatic hydrolysis of the ester bond, followed by the oxidation of the resulting alcohol and acid.

The proposed metabolic pathway involves two key stages:

Ester Hydrolysis: The initial and most probable step is the cleavage of the ester linkage by microbial hydrolase or esterase enzymes. This reaction would yield 3,5,5-trimethyl-1-hexanol and formic acid. This type of reaction is a common first step in the metabolism of many ester-containing compounds. nih.gov

Metabolism of Hydrolysis Products:

Formic Acid: Formic acid (or its conjugate base, formate) is a simple one-carbon compound that is readily metabolized by a wide variety of microorganisms. It can be assimilated into central metabolic pathways or oxidized to carbon dioxide and water.

3,5,5-Trimethyl-1-hexanol: The degradation of this branched-chain alcohol would likely proceed through oxidation. Alcohol dehydrogenase enzymes would oxidize the primary alcohol group to an aldehyde (3,5,5-trimethylhexanal), which is then further oxidized to the corresponding carboxylic acid (3,5,5-trimethylhexanoic acid) by an aldehyde dehydrogenase. The resulting branched-chain fatty acid would then be catabolized, potentially via a process analogous to β-oxidation. The presence of branching (gem-dimethyl groups) may slow the rate of degradation compared to straight-chain analogues, as it can pose steric hindrance to the enzymes involved in the β-oxidation spiral. acs.org

Table 2: Proposed Microbial Degradation Pathway for this compound This table outlines the hypothetical sequence of chemical transformations and metabolites during the biodegradation of the target compound.

| Step | Reaction Type | Parent Compound / Intermediate | Key Enzyme Class (Proposed) | Product(s) / Metabolite(s) |

| 1 | Ester Hydrolysis | This compound | Esterase / Hydrolase | 3,5,5-Trimethyl-1-hexanol + Formic Acid |

| 2a | Oxidation | 3,5,5-Trimethyl-1-hexanol | Alcohol Dehydrogenase | 3,5,5-Trimethylhexanal |

| 2b | Oxidation | 3,5,5-Trimethylhexanal | Aldehyde Dehydrogenase | 3,5,5-Trimethylhexanoic Acid |

| 2c | Oxidation | Formic Acid | Formate Dehydrogenase | Carbon Dioxide (CO₂) |

| 3 | β-Oxidation & further metabolism | 3,5,5-Trimethylhexanoic Acid | Acyl-CoA Synthetases, Dehydrogenases, etc. | Acetyl-CoA and other central metabolites |

Advanced Analytical Method Development for 1 Hexanol, Trimethyl , Formate and Its Isomers

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating complex mixtures. For "1-Hexanol, trimethyl-, formate (B1220265)," different chromatographic approaches are employed depending on the analytical goal, such as purity assessment, isomer separation, or determination of enantiomeric excess.

Gas Chromatography (GC) with Advanced Detectors (e.g., FID, MS) for Purity and Isomer Analysis

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like "1-Hexanol, trimethyl-, formate." When coupled with sensitive detectors such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS), it provides both quantitative and qualitative information.

Purity Analysis: GC-FID is widely recognized for its reliability and sensitivity in quantitative analysis. biorxiv.org For determining the purity of a "this compound" sample, a high-resolution capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is often employed. nih.govd-nb.info This type of column offers good selectivity for a wide range of compounds. nih.gov The FID provides a response proportional to the mass of carbon, allowing for accurate quantification of the main component and any organic impurities.

Isomer Analysis: The separation of structural isomers of "this compound" can be challenging due to their similar boiling points and polarities. However, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced peak capacity and resolution compared to conventional one-dimensional GC. acs.org This technique can effectively separate co-eluting isomers, providing a more detailed compositional profile. acs.org Mass spectrometry (MS) is an invaluable detector for isomer analysis, as the fragmentation patterns of different isomers, although sometimes similar, can provide crucial structural information for their identification. mdpi.com

Table 1: Typical GC-MS Parameters for Isomer Analysis

| Parameter | Value |

| Column | 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Mass Range | 40-300 amu |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives or Intermediates

While GC is suitable for the direct analysis of the volatile formate ester, High-Performance Liquid Chromatography (HPLC) becomes essential for the analysis of non-volatile derivatives, synthetic intermediates, or degradation products that may not be amenable to GC analysis.

For instance, if "this compound" is synthesized from its corresponding alcohol, 3,5,5-trimethyl-1-hexanol, HPLC can be used to monitor the purity of this starting material or any non-volatile intermediates in the reaction mixture. Reversed-phase HPLC (RP-HPLC) with a C18 or C8 column is a common choice for separating compounds with moderate to low polarity. nih.govresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape. researchgate.netchromatographyonline.com

In cases where the formate ester is intentionally derivatized to a non-volatile compound for specific analytical purposes, HPLC is the method of choice. For example, derivatization to a UV-active or fluorescent tag can significantly enhance detection sensitivity.

Chiral Chromatography for Enantiomeric Excess Determination

The "trimethyl-" part of "this compound" implies the potential for chirality, depending on the positions of the methyl groups. For chiral isomers, determining the enantiomeric excess (e.e.) is crucial, particularly in pharmaceutical or biological contexts. Chiral chromatography is the definitive technique for separating enantiomers.

This can be achieved through either GC or HPLC using a chiral stationary phase (CSP). Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can directly separate volatile enantiomers. For HPLC, a variety of CSPs are available, including polysaccharide-based phases (e.g., Chiralpak) and Pirkle-type phases. beilstein-journals.orghplc.eu The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric resolution. researchgate.net For example, a Chiralpak IC column with a mobile phase of ethanol (B145695) and hexane (B92381) has been used to separate diastereomeric menthyl esters. beilstein-journals.org

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for analyzing complex mixtures containing "this compound" and its isomers at trace levels.

GC-MS/MS for Trace Analysis and Structural Confirmation

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides exceptional selectivity and sensitivity for trace analysis. This technique is particularly useful for detecting and quantifying "this compound" in complex matrices such as environmental samples or biological fluids. By selecting a specific precursor ion and monitoring its characteristic product ions (Selected Reaction Monitoring, SRM), chemical noise is significantly reduced, leading to lower detection limits.

Furthermore, GC-MS/MS is a powerful tool for the unambiguous structural confirmation of isomers. The fragmentation pathways of different isomers under collision-induced dissociation can be distinct, providing a higher degree of confidence in their identification compared to single-stage MS.

LC-MS for Polar Metabolites or Degradation Products

For the analysis of more polar metabolites or degradation products of "this compound" that are not volatile enough for GC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. lcms.cznih.gov These polar compounds can result from hydrolysis of the formate ester back to the alcohol and formic acid, or from further metabolic transformations.

Reversed-phase LC is effective for separating a wide range of polar to mid-polar metabolites. researchgate.net For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a better choice. nih.gov Coupling LC with a mass spectrometer, particularly a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF), allows for the accurate mass measurement of metabolites, facilitating their identification and elemental composition determination. nih.govdoi.org

Table 2: LC-MS Parameters for Polar Metabolite Analysis

| Parameter | Value |

| Column | HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 40% B over 10 min |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |

Nomenclature and Isomerism of Trimethyl Substituted Hexanol Formates

IUPAC Nomenclature and Common Naming Conventions for 1-Hexanol, trimethyl-, formate (B1220265)

The designation "1-Hexanol, trimethyl-, formate" is a semi-systematic name that indicates a formate ester formed from a trimethyl-substituted 1-hexanol. According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred and more precise name for this compound is 3,5,5-trimethylhexyl formate . This name is derived by identifying the longest carbon chain of the alcohol component, which is a hexane (B92381) chain. The three methyl groups are located at positions 3 and 5, and the formate group is attached to the oxygen at position 1 of this hexyl chain.

Other common or synonymous names for this compound that may be encountered in chemical literature and databases include:

Formic acid, 3,5,5-trimethylhexyl ester

3,5,5-Trimethylhexyl methanoate

The molecular formula for 3,5,5-trimethylhexyl formate is C10H20O2, and its Chemical Abstracts Service (CAS) registry number is 67355-38-8.

| Nomenclature Type | Name |

|---|---|

| IUPAC Name | 3,5,5-Trimethylhexyl formate |

| Semi-Systematic Name | This compound |

| Synonym | Formic acid, 3,5,5-trimethylhexyl ester |

| Synonym | 3,5,5-Trimethylhexyl methanoate |

Comprehensive Analysis of Possible Isomeric Forms (Constitutional, Stereo, Conformational)

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For 3,5,5-trimethylhexyl formate, several types of isomerism are possible, each contributing to a rich diversity of molecular structures.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula (C10H20O2) but differ in the connectivity of their atoms. For trimethyl-substituted hexanol formates, this can manifest in several ways:

Different positions of the methyl groups on the hexyl chain: The three methyl groups can be arranged in various other patterns on the hexanol backbone.

Different branching of the carbon skeleton: The underlying carbon chain can be other than a hexyl chain, for example, a branched pentyl or butyl chain with additional methyl groups.

Positional isomers of the formate group: The formate group could be attached to a secondary carbon of a nonan-2-ol, for instance.

Functional group isomers: Other functional groups besides esters are possible with the formula C10H20O2, such as carboxylic acids (e.g., decanoic acid) or compounds with both ether and alcohol or ketone functionalities. However, within the scope of trimethyl-substituted hexanol formates, we focus on isomeric esters.

| Isomer Name | Structural Difference from 3,5,5-Trimethylhexyl formate |

|---|---|

| 2,2,4-Trimethylhexyl formate | Different positioning of the methyl groups on the hexyl chain. |

| n-Nonyl formate | A straight-chain C9 alcohol component instead of a branched one. |

| 1-Ethylheptyl formate | Different branching pattern of the C9 alcohol component. |

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. The key to stereoisomerism in 3,5,5-trimethylhexyl formate is the presence of a chiral center. The carbon atom at the 3-position of the hexyl chain is bonded to four different groups: a hydrogen atom, a methyl group, a -CH2CH2OCHO group, and a -CH2C(CH3)3 group.

This chirality gives rise to two enantiomers :

(R)-3,5,5-trimethylhexyl formate

(S)-3,5,5-trimethylhexyl formate

These two molecules are non-superimposable mirror images of each other. A 50:50 mixture of the two enantiomers is known as a racemic mixture.

Conformational Isomers

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The flexible alkyl chain of 3,5,5-trimethylhexyl formate allows for a multitude of conformational isomers.

Impact of Isomerism on Chemical Properties and Reactivity Profiles

The different isomeric forms of trimethyl-substituted hexanol formates have distinct chemical and physical properties, as well as different reactivity profiles.

Impact on Physical Properties

Constitutional isomers can have significantly different physical properties. For example, branching in the alkyl chain generally lowers the boiling point compared to a straight-chain isomer of the same molecular weight. This is because the more compact, spherical shape of branched molecules reduces the surface area available for intermolecular van der Waals forces.

| Isomer Type | Property | General Trend |

|---|---|---|

| Constitutional (Branching) | Boiling Point | Increased branching leads to a lower boiling point. |

| Constitutional (Branching) | Melting Point | Highly symmetrical branched isomers can have higher melting points. |

| Stereoisomers (Enantiomers) | Boiling Point, Melting Point, Density | Identical for pure enantiomers. |

| Stereoisomers (Enantiomers) | Optical Activity | Rotate plane-polarized light in equal but opposite directions. |

Enantiomers, on the other hand, have identical physical properties such as boiling point, melting point, and density in an achiral environment. Their only distinguishing physical property is their interaction with plane-polarized light; one enantiomer will rotate it in a clockwise direction (+), and the other will rotate it in a counter-clockwise direction (-).

Impact on Reactivity

The reactivity of constitutional isomers can vary due to steric and electronic effects. For example, the rate of hydrolysis of a formate ester can be influenced by the steric hindrance around the ester group. A more sterically hindered ester will generally react more slowly.

The reactivity of enantiomers is identical in an achiral environment. However, in the presence of other chiral molecules, such as enzymes or chiral catalysts, the two enantiomers can exhibit different reaction rates. This is because the transition states formed during the reaction will be diastereomeric and thus have different energies. This principle is the basis for enantioselective synthesis and the different biological activities of chiral drugs.

Conformational isomerism can also influence reactivity. The accessibility of the reactive site (the ester carbonyl group) can be affected by the molecule's conformation. A conformation that shields the carbonyl group will be less reactive towards nucleophilic attack.

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and purifying 1-hexanol derivatives like trimethyl-1-hexanol formate?

Methodological Answer:

- Synthesis: A modified esterification protocol using trimethyl orthoformate (TMOF) can be employed. For example, formamidinium formate synthesis involves heating ammonium formate with excess TMOF at 100°C under controlled distillation to remove volatile byproducts (e.g., methyl formate and methanol) . Adapting this method, 1-hexanol derivatives may react with formate precursors under similar conditions.

- Purification: Liquid-liquid extraction using alcohols (e.g., 1-hexanol) or ethers (e.g., diethyl ether) is effective for isolating polar esters. Ternary system modeling (formic acid/water/organic solvent) predicts distribution coefficients to optimize extraction efficiency . Post-synthesis washing with cold diethyl ether removes impurities while retaining the target compound .

How can researchers characterize the physicochemical properties of trimethyl-1-hexanol formate?

Methodological Answer:

- Spectroscopy:

- IR Spectroscopy: Identify functional groups (e.g., C=O stretching in formate esters at ~1720 cm⁻¹) using solutions in CCl₄ or CS₂ for enhanced resolution .

- Mass Spectrometry: Electron ionization (EI-MS) fragments the molecular ion (M⁺) to confirm the molecular weight and structural motifs (e.g., m/z peaks corresponding to hexanol and formate fragments) .

- Dielectric Relaxation Studies: Time-domain reflectometry at 303 K quantifies hydrogen bonding between the carbonyl group of formate esters and hydroxyl groups in alcohols, providing insights into polarity and intermolecular interactions .

What solvents are optimal for dissolving trimethyl-1-hexanol formate in experimental setups?

Methodological Answer:

-

Polar Solvents: 1-Hexanol derivatives exhibit partial water solubility due to the hydroxyl group, but full dissolution requires polar aprotic solvents like ethyl acetate or acetone .

-

Temperature Dependence: Solubility in alcohols (e.g., 1-hexanol) increases with temperature, following a three-parameter empirical model:

where is the mole fraction solubility and is temperature (278.2–318.2 K) .

Advanced Research Questions

How do steric effects influence the molecular packing of branched 1-hexanol derivatives in colloidal systems?

Methodological Answer:

- Small-Angle Neutron Scattering (SANS): Analyze micellar parameters (e.g., aggregation number, core radius) in systems like CTAT/1-hexanol to quantify how branching (e.g., trimethyl groups) reduces packing density compared to linear isomers. For example, branched alcohols occupy ~20% more surface area than linear counterparts at monolayer (ML) coverage .

- Thermodynamic Modeling: Use NRTL or UNIQUAC equations to correlate liquid-vapor equilibria (VLE) data, revealing how branching alters activity coefficients in binary mixtures (e.g., with 2,5-dimethylfuran) .

How can researchers resolve contradictions in thermodynamic data for 1-hexanol derivatives?

Methodological Answer:

-

Data Validation: Cross-reference gas-phase thermochemistry (e.g., enthalpy of formation) from NIST Standard Reference Data with experimental VLE datasets . Discrepancies often arise from impurities; validate purity via GC-MS or fractional crystallization.

-

Error Analysis: For Henry’s Law constants, compare predicted vs. experimental values using the equation:

where deviations >10% indicate measurement artifacts (e.g., incomplete degassing) .

What advanced techniques elucidate reaction mechanisms involving trimethyl-1-hexanol formate?

Methodological Answer:

- Isotopic Labeling: Track formate group transfer using ¹³C-labeled TMOF in esterification reactions. NMR or FTIR monitors isotopic shifts (e.g., ¹³C=O at ~170 ppm) to confirm mechanistic pathways .

- Computational Chemistry: Density Functional Theory (DFT) calculates transition-state energies for esterification, identifying rate-limiting steps (e.g., nucleophilic attack by 1-hexanol on activated TMOF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.